molecular formula C10H9NO3 B1609629 [5-(Pyrid-3-yloxy)-2-furyl]methanol CAS No. 857284-15-2

[5-(Pyrid-3-yloxy)-2-furyl]methanol

Cat. No. B1609629
M. Wt: 191.18 g/mol
InChI Key: REBRKTCCWUSAOC-UHFFFAOYSA-N
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Description

“[5-(Pyrid-3-yloxy)-2-furyl]methanol” is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 . It is also known as 2-Furanmethanol, 5-(3-pyridinyloxy)- .


Molecular Structure Analysis

The molecular structure of “[5-(Pyrid-3-yloxy)-2-furyl]methanol” consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) attached to a methanol group, and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen) attached via an oxygen atom .


Physical And Chemical Properties Analysis

“[5-(Pyrid-3-yloxy)-2-furyl]methanol” has physical and chemical properties typical of organic compounds. Unfortunately, specific properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

  • Synthesis of Enamines with Hetarene Substituents : Wingbermühle, Sarter, and Erker (1994) describe the synthesis of stable conjugated primary enamines containing furyl or pyridyl substituents, potentially useful in organic synthesis and materials science (Wingbermühle, Sarter, & Erker, 1994).

  • Photo-induced Rearrangement for Synthesis : Wang et al. (2019) developed a method for synthesizing (2-hydroxyphenyl)(fused phenyl)methanones via photo-induced rearrangement of 2'-arylisoflavones, including furyl and pyridyl variants. This method is noted for its cost efficiency and environmental friendliness (Wang et al., 2019).

  • Fluorescence and Chemiluminescence Properties : Nakashima et al. (1998) examined the fluorescence and chemiluminescence properties of lophine analogues with furyl and pyridyl groups, which could be relevant in analytical chemistry and materials science (Nakashima et al., 1998).

  • Methanol's Role in Lipid Dynamics : Nguyen et al. (2019) studied how methanol influences lipid dynamics, a key understanding for biomembrane and proteolipid studies, especially considering the structural significance of the furyl and pyridyl groups (Nguyen et al., 2019).

  • Thiapyrylium and Pyrylium Salts with Furyl Substituents : Kharchenko, Burov, and Sedavkina (1981) explored the synthesis of pyrylium and thiapyrylium salts containing furyl substituents, which can have applications in dye and pigment chemistry (Kharchenko, Burov, & Sedavkina, 1981).

  • Synthesis of Multifunctional Amides for Alzheimer's Disease Therapy : Hassan et al. (2018) synthesized multifunctional amides, including furyl(1-piperazinyl)methanone, with moderate enzyme inhibitory potentials and mild cytotoxicity, indicating potential applications in developing new drugs for Alzheimer's disease (Hassan et al., 2018).

  • Development of Substituted Furans and Pyrroles : Kelly, Kerrigan, and Walsh (2008) introduced methods to prepare substituted furans and pyrroles, essential synthons in chemical synthesis, using furyl alcohols and imines. This has implications in pharmaceuticals and natural product synthesis (Kelly, Kerrigan, & Walsh, 2008).

Safety And Hazards

The safety data sheet (SDS) for “[5-(Pyrid-3-yloxy)-2-furyl]methanol” includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves and eye protection .

properties

IUPAC Name

(5-pyridin-3-yloxyfuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-7-9-3-4-10(14-9)13-8-2-1-5-11-6-8/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBRKTCCWUSAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428209
Record name [5-(Pyrid-3-yloxy)-2-furyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Pyrid-3-yloxy)-2-furyl]methanol

CAS RN

857284-15-2
Record name [5-(Pyrid-3-yloxy)-2-furyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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